Isosulochrin

Antimicrobial activity Benzophenone SAR Halogenation-dependent bioactivity

Isosulochrin is a fungal polyketide secondary metabolite belonging to the benzophenone structural class, specifically classified as methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxy-5-methoxybenzoate (C₁₇H₁₆O₇, MW 332.30 g/mol). First reported as a metabolite of Aspergillus wentii and subsequently isolated from multiple Pestalotiopsis spp., Penicillium spp., and Colletotrichum sp., isosulochrin serves as a key biosynthetic intermediate in the pestheic acid pathway and has been annotated with antitumour and anti-inflammatory potential in authoritative fungal metabolite databases, though its primary documented differentiation lies in its role as a non-chlorinated branch-point substrate rather than as a terminal bioactive entity.

Molecular Formula C17H16O7
Molecular Weight 332.3 g/mol
CAS No. 77282-68-9
Cat. No. B1258670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosulochrin
CAS77282-68-9
Synonymsisosulochrin
Molecular FormulaC17H16O7
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)OC)C(=O)OC)O
InChIInChI=1S/C17H16O7/c1-8-4-11(18)15(12(19)5-8)16(21)14-10(17(22)24-3)6-9(23-2)7-13(14)20/h4-7,18-20H,1-3H3
InChIKeyXKIBNYJGNBTYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isosulochrin (CAS 77282-68-9): Structural Identity and Baseline Procurement Profile


Isosulochrin is a fungal polyketide secondary metabolite belonging to the benzophenone structural class, specifically classified as methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxy-5-methoxybenzoate (C₁₇H₁₆O₇, MW 332.30 g/mol) . First reported as a metabolite of Aspergillus wentii and subsequently isolated from multiple Pestalotiopsis spp., Penicillium spp., and Colletotrichum sp., isosulochrin serves as a key biosynthetic intermediate in the pestheic acid pathway and has been annotated with antitumour and anti-inflammatory potential in authoritative fungal metabolite databases, though its primary documented differentiation lies in its role as a non-chlorinated branch-point substrate rather than as a terminal bioactive entity [1].

Why Isosulochrin Cannot Be Replaced by Chloroisosulochrin or Sulochrin in Mechanistic and Biosynthetic Studies


Isosulochrin occupies a structurally and functionally distinct node within the benzophenone-depsidone biosynthetic network that cannot be substituted by its closest analogs. Unlike chloroisosulochrin—which carries a chlorine at the C-3′ position of the A-ring and demonstrates antimicrobial and cytotoxic activity—isosulochrin is the non-halogenated congener that is enzymatically processed by PtaE laccase exclusively toward RES-1214-1, a selective endothelin type A receptor antagonist, rather than toward the chlorinated plant growth regulator pestheic acid [1]. Sulochrin and monochlorosulochrin, while sharing the benzophenone core, differ in methylation and chlorination patterns that alter both their biosynthetic gene cluster origin (pestheic acid vs. geodin/asterric acid pathways) and their pharmacological profiles, including HCV inhibition and eosinophil degranulation activities absent in isosulochrin [2]. Procurement of the correct benzophenone congener is therefore essential for preserving pathway fidelity in biosynthetic reconstruction, for ensuring accurate structure-activity relationship (SAR) interpretation, and for accessing the non-chlorinated chemical space required for RES-1214-1-derived lead development.

Quantitative Differentiation Evidence: Isosulochrin vs. Chlorinated and Non-Chlorinated Benzophenone Analogs


Complete Loss of Antimicrobial Activity Without Chlorination: Isosulochrin vs. Chloroisosulochrin

In a direct head-to-head disc diffusion assay, isosulochrin (2) was completely inactive against all four test microorganisms—Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 25235), and Candida albicans—yielding 0 mm inhibition zones under all conditions. By contrast, chloroisosulochrin (3) produced a 13 mm inhibition zone specifically against Staphylococcus aureus, demonstrating that the single chlorine substituent at C-3′ is both necessary and sufficient to confer measurable antibacterial activity within this benzophenone scaffold [1]. This represents a categorical yes/no activity switch rather than a graded potency difference.

Antimicrobial activity Benzophenone SAR Halogenation-dependent bioactivity

Biosynthetic Branch-Point Specificity: PtaE-Catalyzed Oxidative Coupling of Isosulochrin to RES-1214-1 vs. Chloroisosulochrin to Pestheic Acid

In vitro enzymatic assays using purified His-tagged PtaE protein from Pestalotiopsis fici demonstrated that PtaE catalyzes the phenol oxidative coupling reaction for both benzophenone substrates with complete regioselectivity. Isosulochrin is exclusively converted to RES-1214-1 (the non-chlorinated diphenyl ether), while chloroisosulochrin is converted to pestheic acid (the chlorinated diphenyl ether) [1]. Both reactions proceed under identical in vitro conditions, confirming that the chlorine atom does not affect PtaE recognition or catalysis, yet the downstream products diverge into entirely distinct bioactivity classes: RES-1214-1 is a selective endothelin type A receptor antagonist (IC₅₀ = 1.5 μM against ET-1 binding), whereas pestheic acid is a plant growth regulator [2].

Fungal secondary metabolism Biosynthetic gene cluster Laccase substrate specificity

Differential HeLa Cytotoxicity: Isosulochrin Inactive vs. Chloroisosulochrin IC₅₀ 35.2 μM

In a study isolating secondary metabolites from Pestalotiopsis theae (N635), chloroisosulochrin (compound 6) exhibited modest cytotoxicity against the HeLa cervical carcinoma cell line with an IC₅₀ value of 35.2 μM. In the same experimental panel, isosulochrin (compound 5) showed no measurable cytotoxicity at the concentrations tested, while pestalotether D (compound 9) showed IC₅₀ values of 60.8 μM (HeLa) and 22.6 μM (MCF-7) [1]. Although the upper test concentration limit was not explicitly reported, the absence of an IC₅₀ value for isosulochrin in a panel that detected activity for its chlorinated congener indicates a substantial selectivity advantage.

Cytotoxicity Cancer cell line panel Halogen-dependent toxicity

Orthogonal Synthetic Elaboration Pathways: Isosulochrin to Dechloromaldoxin vs. Chloroisosulochrin to Maldoxin

Yu and Snider (2011) established total syntheses of both isosulochrin and chloroisosulochrin and demonstrated their divergent biomimetic elaboration [1]. Starting from isosulochrin, a three-step biomimetic sequence (oxidative cyclization, acid-catalyzed ring opening, second oxidative cyclization) yields dechlorodihydromaldoxin and dechloromaldoxin—the non-halogenated analogs of the maldoxin family. In contrast, the identical reaction sequence applied to chloroisosulochrin produces dihydromaldoxin, maldoxone, and maldoxin, the chlorinated natural products in the chloropupukeananin biosynthetic lineage. The synthetic divergence is entirely governed by the presence or absence of the chlorine substituent on the starting benzophenone, making isosulochrin the obligatory starting material for accessing the dechlorinated maldoxin chemical space.

Biomimetic total synthesis Benzophenone-depsidone interconversion Chemoselective elaboration

Ecological Production Signature: Isosulochrin Detection Restricted to Fungal–Bacterial Co-Culture Conditions

In a systematic investigation of fungal–bacterial co-culture effects, Sergi et al. (2016) reported that isosulochrin (compound 6) was detected in solid rice co-cultures of the endophytic fungus Chaetomium sp. with Bacillus subtilis but was completely absent in axenic fungal cultures under otherwise identical fermentation conditions [1]. Furthermore, treatment of Chaetomium sp. axenic cultures with the epigenetic modifiers suberoylanilide hydroxamic acid (SAHA) or 5-azacytidine resulted in enhanced accumulation of isosulochrin, confirming that its production is silenced under standard monoculture conditions and can be chemically induced [1]. By contrast, constitutively present metabolites in the same study showed up to 8.3-fold accumulation increases upon co-culture, indicating that isosulochrin belongs to a distinct regulatory class of metabolites that are strictly co-culture-dependent rather than merely upregulated.

Fungal–bacterial co-culture Cryptic metabolite induction Epigenetic regulation

Procurement-Relevant Application Scenarios for Isosulochrin (CAS 77282-68-9)


Biosynthetic Pathway Reconstruction and Chemoenzymatic Synthesis of RES-1214-1

Isosulochrin is the obligatory substrate for PtaE-catalyzed oxidative coupling to RES-1214-1, a selective non-peptidic endothelin type A receptor antagonist (IC₅₀ = 1.5 μM) [1]. Research groups engaged in heterologous expression of the pestheic acid biosynthetic gene cluster or in vitro reconstitution of PtaE activity require isosulochrin—not chloroisosulochrin—as the starting material, because the chlorinated congener exclusively yields the plant growth regulator pestheic acid under identical enzymatic conditions [2]. Procurement of isosulochrin with certified purity (≥95%) and absence of chloroisosulochrin contamination is critical for accurate kinetic characterization of PtaE and for obtaining homogeneous RES-1214-1 for pharmacological evaluation.

Negative-Control Scaffold for Halogenation-Dependent Antimicrobial SAR Studies

The complete antimicrobial inactivity of isosulochrin against E. coli, P. aeruginosa, S. aureus, and C. albicans—contrasted with the 13 mm S. aureus inhibition zone of chloroisosulochrin [3]—establishes isosulochrin as the definitive non-halogenated control compound for benzophenone antimicrobial SAR programs. When designing structure-activity relationship panels to isolate the contribution of the C-3′ chlorine to antibacterial activity, isosulochrin provides the zero-activity baseline, while chloroisosulochrin and monochlorosulochrin provide graded chlorination states. No other benzophenone analog offers this combination of identical core scaffold with categorical activity difference attributable solely to halogenation status.

Biomimetic Total Synthesis of Dechlorinated Maldoxin Family Natural Products

Synthetic chemistry laboratories pursuing the total synthesis of dechlorodihydromaldoxin, dechloromaldoxin, or non-halogenated chloropupukeananin analogs must begin with isosulochrin as the starting benzophenone [4]. The chlorine atom in chloroisosulochrin is chemically inert under the PIFA-mediated oxidative cyclization conditions but structurally directs the product outcome; substituting chloroisosulochrin for isosulochrin at the outset of the biomimetic cascade irreversibly commits the synthesis to the chlorinated maldoxin series. Procurement specifications should require isosulochrin free of chloroisosulochrin (limit ≤0.5% by HPLC) to prevent contamination of the dechlorinated product series with halogenated byproducts.

OSMAC and Co-Culture Methodology Development Using Isosulochrin as a Reporter Metabolite

Because isosulochrin production in Chaetomium sp. is strictly dependent on fungal–bacterial co-culture or epigenetic modifier treatment and is completely absent in axenic fungal fermentation [5], it serves as a highly reliable binary reporter metabolite for co-culture induction protocol optimization. Researchers developing OSMAC (One Strain Many Compounds) workflows or fungal–bacterial interaction models can use isosulochrin detection (by LC-MS at m/z 333.0970 [M+H]⁺) as a pass/fail quality control endpoint: its presence confirms successful induction of cryptic biosynthetic gene clusters, while its absence indicates that co-culture or epigenetic conditions require further optimization.

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